(R)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride
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Overview
Description
®-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride is a chemical compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which imparts unique chemical and biological properties. It is commonly used in various scientific research applications due to its potential biological activity and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyridine ring with a fluorine atom. The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process .
Industrial Production Methods: In industrial settings, the production of ®-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride may involve large-scale nucleophilic substitution reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: ®-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines .
Scientific Research Applications
®-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride: A deuterated analog used for metabolic studies.
Pyrrolidin-2-ones: Compounds with similar structural motifs but different biological activities.
Uniqueness: ®-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
(1R)-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEHHZCSUKROFX-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=N1)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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